2'-Deoxycytidine 3'-monophosphate sodium salt
CAS No.: 102814-05-1
Cat. No.: VC20809504
Molecular Formula: C9H14N3NaO7P
Molecular Weight: 330.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102814-05-1 |
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Molecular Formula | C9H14N3NaO7P |
Molecular Weight | 330.19 g/mol |
Standard InChI | InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); |
Standard InChI Key | GGZIBCGDGWHGCR-UHFFFAOYSA-N |
SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] |
Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] |
Chemical Identity and Structure
Basic Information
2'-Deoxycytidine 3'-monophosphate sodium salt is a nucleotide monophosphate derivative with the CAS number 102814-05-1. It is structurally characterized as a cytidine nucleotide with a phosphate group at the 3' position of the deoxyribose sugar and sodium as the counterion. The compound is also known by several alternative names including 3'-dCMP.Na and 2(1H)-pyrimidinone, 4-amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)-, monosodium salt .
Chemical Properties
Biological Significance and Function
Role in Nucleic Acid Biochemistry
2'-Deoxycytidine 3'-monophosphate sodium salt plays a fundamental role in nucleic acid biochemistry. As a nucleotide monophosphate, it represents one of the basic building blocks needed for DNA synthesis. Nucleotides with the phosphate at the 3' position are particularly important in understanding the directionality of DNA and RNA molecules, as the 3' to 5' phosphodiester bonds form the backbone of these nucleic acids. The study of these nucleotides provides insights into critical biological processes including replication, transcription, and translation .
Metabolic Pathways
In cellular metabolism, nucleotide monophosphates like 2'-Deoxycytidine 3'-monophosphate are important intermediates in various biochemical pathways. They can be formed during the degradation of nucleic acids and can serve as precursors for the synthesis of more complex nucleotides like nucleoside diphosphates and triphosphates, which are the immediate substrates for DNA and RNA polymerases .
Applications in Scientific Research
Nucleic Acid Synthesis and Analysis
2'-Deoxycytidine 3'-monophosphate sodium salt serves as a critical component in nucleic acid synthesis applications. It is particularly valuable in synthetic biology and genetic engineering, where researchers use it as a building block for creating custom DNA sequences. The compound is utilized in both chemical and enzymatic methods of DNA synthesis, providing the cytosine nucleotide necessary for complementary base pairing with guanine .
Pharmaceutical Research and Development
In pharmaceutical research, 2'-Deoxycytidine 3'-monophosphate sodium salt is used in the development of antiviral and anticancer therapeutic approaches. Nucleotide analogs, which are structurally similar to natural nucleotides, can be incorporated into viral DNA or RNA to disrupt viral replication. Additionally, these compounds play a role in understanding and potentially treating cancer through the development of nucleoside drugs that can interfere with DNA replication in rapidly dividing cancer cells .
Diagnostic Applications
The compound finds significant applications in molecular diagnostic techniques, particularly in protocols involving PCR and DNA sequencing. These methodologies are essential for genetic testing, pathogen detection, and forensic analysis. The compound's role in these applications stems from its ability to participate in enzymatic reactions that facilitate the amplification and detection of specific DNA sequences .
Gene Therapy Research
In gene therapy research, 2'-Deoxycytidine 3'-monophosphate sodium salt contributes to the development of delivery systems for genetic material. Researchers use nucleotides and their analogs to enhance the efficiency of gene transfer into cells, potentially correcting genetic disorders by introducing functional copies of defective genes .
Comparative Analysis with Related Compounds
Comparison with Other Nucleotide Monophosphates
Compound | Molecular Weight | Position of Phosphate | Base Component |
---|---|---|---|
2'-Deoxycytidine 3'-monophosphate sodium salt | ~329 g/mol (est.) | 3' | Cytosine |
2'-Deoxycytidine 5'-monophosphate sodium salt | 329.18 g/mol | 5' | Cytosine |
2'-Deoxyadenosine 3'-monophosphate sodium salt | 354.21 g/mol | 3' | Adenine |
This table highlights key differences between 2'-Deoxycytidine 3'-monophosphate sodium salt and related nucleotide compounds. The position of the phosphate group (3' versus 5') significantly affects the compound's biological role and applications. Similarly, the nucleobase component (cytosine versus adenine) determines the base-pairing properties and consequently the functional roles in nucleic acid synthesis and research applications .
Difference Between 3' and 5' Nucleotide Monophosphates
The 3' monophosphate (like 2'-Deoxycytidine 3'-monophosphate sodium salt) and 5' monophosphate (like 2'-Deoxycytidine 5'-monophosphate sodium salt) differ primarily in the position of the phosphate group on the sugar ring. This distinction is crucial since 5' monophosphates are more commonly found as intermediates in cellular metabolism and serve as the building blocks for natural DNA synthesis, where phosphodiester bonds form between the 3' hydroxyl of one nucleotide and the 5' phosphate of the next. The 3' monophosphates, by contrast, are valuable research tools for studying nucleic acid structure and function from a different perspective .
Current Research and Future Directions
Ongoing Areas of Investigation
Current research utilizing 2'-Deoxycytidine 3'-monophosphate sodium salt focuses on multiple fronts, including:
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Development of improved nucleic acid sequencing technologies
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Creation of novel gene therapy approaches
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Investigation of nucleotide metabolism in disease states
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Design of nucleotide-based drugs for viral infections and cancer treatment
The compound's role in these research areas continues to evolve as new techniques and applications emerge in molecular biology and biotechnology .
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